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Compound of Interest

Compound Name: Ckd-712

Cat. No.: B1669134 Get Quote

Disclaimer: No public information is available for a compound designated "CKD-712." The

following application notes and protocols are provided as a representative example based on

the publicly disclosed preclinical data for CKD-702, a bispecific antibody developed by Chong

Kun Dang Pharmaceutical. CKD-702 targets both the c-Met and Epidermal Growth Factor

Receptor (EGFR) pathways.

Introduction
CKD-702 is a tetravalent IgG1-like bispecific antibody designed to dually target c-Met and

EGFR. It is engineered with a single-chain variable fragment (scFv) specific to EGFR

genetically fused to the C-terminus of a conventional IgG1 antibody targeting c-Met. This dual-

targeting mechanism allows CKD-702 to bind with high affinity to the extracellular domains of

both receptors, effectively blocking ligand binding and subsequent signaling. Furthermore,

CKD-702 induces the internalization and degradation of both c-Met and EGFR, leading to a

comprehensive inhibition of their downstream pathways involved in tumor cell proliferation,

survival, and resistance to therapy.[1][2] These application notes provide a summary of in vivo

dosages and a detailed protocol for evaluating the anti-tumor efficacy of CKD-702 in preclinical

xenograft models.

Quantitative Data Summary
The following table summarizes the reported in vivo dosages and their corresponding anti-

tumor effects in a patient-derived xenograft (PDX) model of lung adenocarcinoma with

activating EGFR mutation and c-Met overexpression.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1669134?utm_src=pdf-interest
https://www.benchchem.com/product/b1669134?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/85/8_Supplement_1/1708/756886/Abstract-1708-CKD-702-a-novel-bispecific-antibody
https://www.researchgate.net/publication/390981491_Abstract_1708_CKD-702_a_novel_bispecific_antibody_enhances_anti-tumor_effect_of_combination_with_EGFR_TKIs_in_NSCLC_preclinical_model
https://www.researchgate.net/publication/345180461_Abstract_3046_Anti-tumor_efficacy_of_CKD-702_in_EGFR_TKI-resistant_patient-derived_xenograft_model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Dosage
Animal

Model

Tumor

Growth

Inhibition

(%TGI)

Tumor

Growth

Delay

(%TGD)

Reference

CKD-702 10 mg/kg

NOD/SCID

mice with

lung

adenocarcino

ma PDX

93.6 118.5 [3]

CKD-702 20 mg/kg

NOD/SCID

mice with

lung

adenocarcino

ma PDX

97.5 311.8 [3]

Experimental Protocols
This section outlines a detailed methodology for a typical in vivo efficacy study of CKD-702 in a

xenograft mouse model.

Animal Model and Tumor Implantation
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8

weeks of age.

Cell Line: A human non-small cell lung cancer (NSCLC) cell line with known c-Met

amplification and/or EGFR mutation (e.g., HCC827, NCI-H1975) or patient-derived tumor

fragments.

Tumor Implantation:

Harvest cultured tumor cells during their exponential growth phase and resuspend in a

sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a

concentration of 5 x 10^7 cells/mL.
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Mix the cell suspension 1:1 with Matrigel (Corning) to a final concentration of 2.5 x 10^7

cells/mL.

Subcutaneously inject 0.1 mL of the cell-Matrigel suspension into the right flank of each

mouse.

For PDX models, surgically implant a small fragment (approx. 2-3 mm³) of the patient-

derived tumor tissue subcutaneously into the flank of NOD/SCID mice.

Tumor Growth Monitoring:

Monitor the animals for tumor growth.

Once tumors are palpable, measure the tumor dimensions (length and width) with a digital

caliper two to three times per week.

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³),

randomize the mice into treatment and control groups.

Dosing and Administration
Test Article: CKD-702, reconstituted in a sterile vehicle solution (e.g., phosphate-buffered

saline, pH 7.4).

Dosage Levels: Based on preclinical data, dosages of 10 mg/kg and 20 mg/kg are

recommended for efficacy studies. A vehicle control group should be included.

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

Dosing Schedule: Administer the treatment twice weekly for a duration of 3-4 weeks.

Administration Procedure:

Weigh each mouse on the day of dosing to calculate the precise volume of CKD-702 to be

administered.
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Administer the calculated volume of CKD-702 or vehicle control solution via the chosen

route.

Monitor the animals for any signs of toxicity or adverse reactions throughout the study.

Efficacy Evaluation
Primary Endpoint: Tumor growth inhibition.

Data Analysis:

Continue to measure tumor volumes two to three times weekly.

At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each

treatment group compared to the vehicle control group using the formula: %TGI = [1 -

(Mean tumor volume of treated group at end of study / Mean tumor volume of control

group at end of study)] x 100.

Tumor growth delay (%TGD) can also be calculated by comparing the time it takes for

tumors in the treated groups to reach a specific volume compared to the control group.

Optional Endpoints:

Body Weight: Monitor and record the body weight of each animal twice weekly as an

indicator of general health and toxicity.

Tumor Tissue Analysis: At the end of the study, tumors can be excised, weighed, and

processed for pharmacodynamic analysis (e.g., Western blot for p-Met, p-EGFR) or

immunohistochemistry to assess target engagement and downstream signaling inhibition.
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Caption: Experimental workflow for in vivo efficacy testing of CKD-702.
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Caption: CKD-702 mechanism of action on c-Met and EGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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